8-Chloro-2-oxooctanoic acid
Description
Contextualization of 8-Chloro-2-oxooctanoic Acid within Organic Chemistry
This compound is a bifunctional organic molecule that belongs to the family of functionalized fatty acids. Its structure consists of an eight-carbon chain (derived from octanoic acid), making it a medium-chain fatty acid derivative. The key functional groups that define its chemical character are a carboxylic acid at one end, a ketone group at the adjacent α-carbon (C2), and a chlorine atom at the terminal position (C8).
The presence of the α-keto acid moiety and the terminal chloro group makes it a distinct member of the halogenated α-keto acid class. While its parent compound, 2-oxooctanoic acid, is a known surfactant and has been studied for its role in atmospheric photochemistry, ebi.ac.uknih.gov the addition of the chlorine atom introduces a new reactive site for nucleophilic substitution, significantly expanding its potential synthetic applications. The compound is often categorized as a bulk drug intermediate, suggesting its primary role is as a precursor in multi-step synthetic pathways. echemi.com
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 890097-99-1 | echemi.com |
| Molecular Formula | C8H13ClO3 | echemi.comlocalpharmaguide.com |
| Molecular Weight | 192.64 g/mol | echemi.comlocalpharmaguide.com |
| IUPAC Name | This compound | N/A |
| InChIKey | PXSUXATXOJIUKU-UHFFFAOYSA-N | echemi.com |
Significance of Functionalized Fatty Acids in Biochemical and Environmental Studies
Functionalized fatty acids, which are fatty acids bearing additional chemical groups like hydroxyl, keto, or halogen moieties, are of substantial importance in both biochemical and environmental science. In industry and materials science, they serve as valuable substrates for creating sustainable biomaterials and specialty chemicals. frontiersin.org For instance, the functionalization of common unsaturated fatty acids like oleic acid can lead to novel branched-chain compounds used as lubricants, cosmetics, and softeners. aocs.org The added functional groups enhance the reactivity of the fatty acid chain, providing handles for further chemical modification that are not present in their saturated counterparts. frontiersin.org
From a biochemical perspective, functionalized lipids are crucial tools for studying biological processes. avantiresearch.com They can be designed to mimic natural lipids while incorporating reporter groups or cross-linking agents to investigate lipid-protein interactions and cellular functions. avantiresearch.com
In environmental science, certain functionalized fatty acids, particularly α-keto acids, are recognized for their role in atmospheric chemistry. Amphiphilic α-keto acids can partition to the air-water interface of atmospheric aerosols, where they can initiate photochemical reactions, contributing to the formation of complex organic substances. ebi.ac.ukrsc.org The study of these molecules helps in understanding the chemical evolution of organic matter in the environment.
Current Research Landscape and Emerging Themes for this compound
The current research landscape for this compound specifically is characterized by its role as a chemical intermediate rather than a final product with direct applications. Publicly available research literature does not feature extensive studies focused solely on this compound. Instead, its significance is inferred from its classification as a "Bulk Drug Intermediate" echemi.com and the well-documented chemistry of related compounds.
The emerging theme for molecules like this compound is their use as versatile building blocks in targeted synthesis. The dual functionality of an α-keto acid and a terminal alkyl halide makes it a valuable precursor. For example, similar chlorinated keto-esters, such as 8-chloro-6-oxooctanoic acid ethyl ester, are key intermediates in the industrial synthesis of the antioxidant α-lipoic acid. Likewise, other 8-substituted octanoic acid derivatives serve as precursors for synthesizing polypeptide permeation enhancers used in oral drug delivery systems. cjph.com.cn
Therefore, the research trajectory for this compound is likely embedded within proprietary industrial synthesis routes or specialized organic chemistry studies that utilize it to construct more complex, high-value molecules for pharmaceutical or materials science applications. Its value lies in its potential to be transformed into a variety of other compounds through reactions at its three distinct functional sites: the carboxylic acid, the α-ketone, and the terminal chlorine.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-oxooctanoic acid |
| Octanoic acid |
| Oleic acid |
| α-Lipoic acid |
| 8-chloro-6-oxooctanoic acid ethyl ester |
Structure
2D Structure
3D Structure
Properties
CAS No. |
890097-99-1 |
|---|---|
Molecular Formula |
C8H13ClO3 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
8-chloro-2-oxooctanoic acid |
InChI |
InChI=1S/C8H13ClO3/c9-6-4-2-1-3-5-7(10)8(11)12/h1-6H2,(H,11,12) |
InChI Key |
PXSUXATXOJIUKU-UHFFFAOYSA-N |
SMILES |
C(CCCCl)CCC(=O)C(=O)O |
Canonical SMILES |
C(CCCCl)CCC(=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 8 Chloro 2 Oxooctanoic Acid and Analogous Structures
Enantioselective Reduction of Prochiral Oxo-Octanoic Acid Precursors
The enantioselective reduction of prochiral ketones is a cornerstone of stereoselective catalysis, with biocatalysis emerging as a powerful and environmentally friendly technology. google.com.pg This approach is particularly relevant for producing chiral hydroxy compounds from their corresponding keto precursors. A notable application is the synthesis of (R)- and (S)-8-chloro-6-hydroxyoctanoic acid alkyl esters from 8-chloro-6-oxo-octanoic acid alkyl esters. google.comgoogle.com This biocatalytic reduction can be achieved using specific microbial strains, such as Mucor racemosus for the (S)-enantiomer and Geotrichum candidum for the (R)-enantiomer, yielding products with high enantiomeric excess (70-95%). google.com
Furthermore, engineered ketoreductases (KREDs) have been developed to enhance activity and stereoselectivity. dntb.gov.ua For instance, an engineered ketoreductase has demonstrated improved performance in the synthesis of a key precursor for (R)-α-lipoic acid. dntb.gov.ua The use of alcohol dehydrogenases or carbonyl reductases, in the presence of cofactors like NAD(H) or NADP(H), is another effective method for this enzymatic reduction. google.com
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Mucor racemosus | 8-chloro-6-oxo-octanoic acid alkyl ester | (S)-8-chloro-6-hydroxyoctanoic acid alkyl ester | 70-95% | google.com |
| Geotrichum candidum | 8-chloro-6-oxo-octanoic acid alkyl ester | (R)-8-chloro-6-hydroxyoctanoic acid alkyl ester | 70-95% | google.com |
| Engineered Ketoreductase | 8-chloro-6-oxooctanoic acid ethyl ester | (R)-8-chloro-6-hydroxyoctanoic acid ethyl ester | >99% | dntb.gov.ua |
| Alcohol Dehydrogenase (from Thermoanaerobium brockii) | 8-chloro-6-oxo-octanoic acid alkyl ester | (R)-8-chloro-6-hydroxy-octanoic acid alkyl ester | Not Specified | google.com |
Oxidative Cascade Biotransformations from Fatty Acids to α-Keto Acids
A highly efficient and atom-economical route for converting saturated fatty acids into α-keto acids involves an oxidative cascade biotransformation. nih.govnih.govresearchgate.net This method utilizes a P450 monooxygenase in its peroxygenase mode for the regioselective α-hydroxylation of fatty acids. nih.govnih.govresearchgate.net The resulting α-hydroxy acid is then enantioselectively oxidized by an α-hydroxyacid oxidase. nih.govnih.govresearchgate.net A key feature of this cascade is the internal recycling of the oxidant, hydrogen peroxide (H₂O₂), which minimizes the degradation of the keto acid product and enhances the lifespan of the biocatalyst. nih.govnih.govresearchgate.net
This O₂-dependent cascade operates under mild conditions in an aqueous buffer and produces water as the only byproduct. nih.govnih.gov For example, octanoic acid has been successfully converted to 2-oxooctanoic acid with a conversion rate of over 99% and an isolated yield of 91% upon scale-up. nih.govnih.govresearchgate.net This methodology has been applied to fatty acids of varying chain lengths, from C6 to C10. nih.govnih.govacs.org The self-sufficient nature of this cascade, coupling H₂O₂-consuming P450s with H₂O₂-generating oxidases, presents a sustainable approach for producing valuable α-keto acids from renewable fatty acid feedstocks. researchgate.netacs.org
Engineering of Transaminases for Modified α-Keto Acid Substrate Affinity
Transaminases are versatile enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid, producing a new amino acid and a new keto acid. mdpi.comrsc.org Protein engineering has been instrumental in expanding the substrate scope of transaminases, enabling the synthesis of unnatural amino acids and their corresponding α-keto acids. nih.govnih.govfrontiersin.org
By modifying the active site of transaminases, researchers can overcome steric limitations that typically restrict the size of the accepted substrates. nih.govfrontiersin.org For instance, ω-transaminases, which are promising for producing unnatural amino acids, usually have a small substrate-binding pocket that only accommodates substituents no larger than an ethyl group. nih.gov Through site-directed mutagenesis, such as the L57A mutation in the ω-TA from Ochrobactrum anthropi, the steric constraints can be relaxed, allowing for the efficient amination of bulkier α-keto acids. nih.gov
Directed evolution techniques have also been successfully employed to engineer L-amino acid deaminases for the production of various α-keto acids, including phenylpyruvic acid and α-ketoisocaproate. nih.gov These engineered enzymes are often used in whole-cell biocatalyst systems, which offer advantages like avoiding the production of hydrogen peroxide as a byproduct. nih.gov
| Enzyme | Engineering Strategy | Target α-Keto Acid/Substrate | Key Findings | Reference |
| ω-Transaminase (Ochrobactrum anthropi) | Site-directed mutagenesis (L57A) | Bulky α-keto acids (e.g., 2-oxopentanoic acid) | Increased activity for bulky substrates | nih.gov |
| L-amino acid deaminase (Proteus myxofaciens) | Directed evolution | α-ketoisovaleric acid | Improved production yield | nih.gov |
| Amine Transaminase (Vibrio fluvialis) | Rational design and directed evolution | Bicyclic ketones | >99.5% selectivity for exo-amine product | rsc.org |
Molecular Structure, Conformational Analysis, and Spectroscopic Characterization of 8 Chloro 2 Oxooctanoic Acid
Advanced Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups and understanding the conformational landscape of a molecule.
An analysis of the infrared spectrum of 8-Chloro-2-oxooctanoic acid would be required to identify its characteristic vibrational modes. For analogous alpha-keto acids like 2-oxooctanoic acid (2OOA), gas-phase IR spectroscopy has been instrumental. rsc.orgresearchgate.net Studies on 2OOA reveal the presence of multiple conformers, primarily the Trans-cis (Tc) and Trans-trans (Tt) forms, which are distinguishable by the vibrational frequencies of their O-H and C=O stretches. rsc.org The Tc conformer is stabilized by an intramolecular hydrogen bond between the acidic hydrogen and the ketonic carbonyl group. rsc.orgacs.org
For this compound, one would expect to observe characteristic stretches for the acidic and ketonic carbonyl groups, typically in the range of 1700-1800 cm⁻¹, as well as C-H stretching modes around 2850-2970 cm⁻¹. rsc.org The presence of the terminal C-Cl bond would also introduce a characteristic stretching frequency, typically observed in the 600-800 cm⁻¹ region. The precise frequencies and the relative populations of different conformers would, however, need to be determined through specific experimental measurement and computational support.
Table 1: Hypothetical Key IR Vibrational Frequencies for this compound Based on Analogous Compounds
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference for Analogy |
|---|---|---|---|
| Carboxylic Acid C=O | Stretch | 1740 - 1800 | rsc.org |
| Ketone C=O | Stretch | 1700 - 1726 | rsc.org |
| Carboxylic Acid O-H | Stretch (Broad) | 3000 - 3300 | rsc.org |
| Methylene (B1212753) C-H | Symmetric/Asymmetric Stretch | 2850 - 2960 | rsc.org |
Note: This table is illustrative and based on data for analogous compounds. Actual values for this compound are not available.
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for studying symmetric vibrations and for analyzing samples in aqueous solutions. acs.org For related compounds, Raman spectra have been used to identify structural changes in different environments. mdpi.com A Raman analysis of this compound in its solid state and in solution would help to elucidate the intermolecular interactions, such as hydrogen bonding, and any phase-dependent conformational changes. The symmetric vibrations of the carbon backbone and the C-Cl bond would be expected to yield distinct Raman signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Configurational Assignment
NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule.
¹H and ¹³C NMR spectra would be essential for the structural confirmation of this compound.
In the ¹H NMR spectrum, one would expect to see signals corresponding to the protons of the methylene (CH₂) groups along the alkyl chain. The protons closest to the electron-withdrawing carbonyl and chloro groups would appear at a lower field (higher ppm). The acidic proton of the carboxyl group would likely appear as a broad singlet at a significantly downfield chemical shift.
In the ¹³C NMR spectrum, distinct signals for each of the eight carbon atoms would be anticipated. The carbonyl carbons of the carboxylic acid and the ketone would have characteristic chemical shifts in the 160-200 ppm range. The carbon bearing the chlorine atom (C8) would also have a specific chemical shift influenced by the halogen.
While no specific NMR data for this compound is available, data for related structures like 8-chlorooctanoic acid and various oxo-acids confirm the expected chemical shift regions for these functional groups. nih.govgoogle.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) | Rationale/Reference for Analogy |
|---|---|---|---|
| C1 | sp² (Carboxyl) | ~170-180 | Based on carboxylic acids beilstein-journals.org |
| C2 | sp² (Ketone) | ~190-200 | Based on alpha-keto acids nih.gov |
| C3-C7 | sp³ (Alkyl) | ~20-40 | Based on alkyl chains beilstein-journals.org |
Note: This table is predictive and not based on experimental data for the target compound.
Mass Spectrometry for Molecular Identification and Fragment Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry would be needed to confirm its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of chlorine, this molecular ion peak would appear as a characteristic isotopic pattern, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the loss of small molecules such as H₂O, CO, and CO₂, as well as cleavage of the alkyl chain. Data for related compounds like ethyl 8-chloro-8-oxooctanoate shows fragmentation patterns that help in its identification. nih.gov
Quantum Chemical Computations and Theoretical Studies
Theoretical calculations are crucial for complementing experimental data, especially for understanding conformational preferences and predicting spectroscopic properties.
Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to investigate the structures and relative energies of different conformers of flexible molecules. cdnsciencepub.comacs.org For a molecule like this compound, a computational study would involve a systematic search of the potential energy surface to identify all stable conformers. As seen with 2-oxooctanoic acid, the calculations would likely focus on the relative energies of conformers with and without the intramolecular hydrogen bond. acs.org The long alkyl chain introduces many more rotational degrees of freedom, leading to a large number of possible conformers. Theoretical calculations would provide their relative stabilities (Gibbs free energies) and help in predicting which conformers are most likely to be present at a given temperature. These calculations are also essential for accurately assigning vibrational modes observed in IR and Raman spectra. rsc.org
A thorough spectroscopic and computational characterization of this compound is essential for understanding its fundamental chemical properties. However, a comprehensive review of existing scientific literature reveals a clear gap in knowledge, with no specific experimental or theoretical data available for this compound. While analysis of related molecules provides a framework for what one might expect, it cannot replace direct measurement. Further research is required to elucidate the precise molecular structure, conformational landscape, and spectroscopic signatures of this compound.
Chemical Reactivity and Mechanistic Investigations of 8 Chloro 2 Oxooctanoic Acid
Photochemistry of α-Keto Acids in Aqueous and Interfacial Environments
The photochemistry of α-keto acids, such as 8-chloro-2-oxooctanoic acid, is of significant interest due to their presence in atmospheric and aqueous environments and their ability to initiate complex chemical reactions upon absorption of sunlight. While specific photochemical studies on this compound are not extensively documented, the well-studied photochemistry of its non-chlorinated analog, 2-oxooctanoic acid (OOA), and other α-keto acids provides a strong basis for understanding its likely behavior. nih.govnih.govebi.ac.uk
Light-Initiated Radical Reactions and Mechanisms
Upon absorption of UV radiation, α-keto acids undergo excitation from the ground state to an excited singlet state, followed by intersystem crossing to a more stable triplet state. nih.gov This excited triplet state is a potent initiator of radical reactions. The primary photochemical process for α-keto acids in aqueous solution is the abstraction of a hydrogen atom, which can occur via intermolecular or intramolecular pathways, leading to the formation of various radical species. nih.govmdpi.com
For a molecule like this compound, several radical formation pathways are plausible:
Norrish Type I (α-cleavage): This involves the cleavage of the C-C bond between the carbonyl group and the carboxylic acid group, which would lead to the formation of a 7-chloroheptanoyl radical and a carboxyl radical.
Norrish Type II: This intramolecular reaction is accessible to α-keto acids with a γ-carbon, leading to the formation of pyruvic acid and a corresponding alkene. researchgate.net
Hydrogen Abstraction: The excited triplet state of the α-keto acid can abstract a hydrogen atom from another molecule, such as another ground-state α-keto acid molecule or a different organic species present in the environment. nih.govnih.gov This process is a key step in the formation of larger, more complex molecules.
The radicals generated through these initial steps are highly reactive and can participate in a cascade of subsequent reactions, including recombination to form dimers and trimers. nih.govnih.gov The presence of a chlorine atom at the 8-position could potentially influence the radical reaction pathways, for example, by affecting the electron distribution in the molecule or by providing an additional site for reaction, although this has not been explicitly studied.
A proposed general mechanism for the light-initiated radical reactions of α-keto acids in an aqueous environment is depicted below, using 2-oxooctanoic acid as a model.
Scheme 1: Generalized Photochemical Radical Reaction Pathways for α-Keto Acids
| Step | Reaction | Description |
| 1 | ROA + hν → ROA | Excitation of the α-keto acid (ROA) to its excited triplet state. |
| 2 | ROA + ROA → RHA• + ROA(-H)• | Hydrogen abstraction from a ground-state molecule. |
| 3 | RHA• + RHA• → Dimer | Recombination of two hydroxy-acid radicals to form a dimer. |
| 4 | RHA• + ROA(-H)• → Dimer | Cross-recombination of different radical species. |
This table is a simplified representation of the complex photochemical processes.
Formation of Secondary Organic Aerosols and Humic-Like Substances
The oligomeric species formed through the photochemical reactions of α-keto acids are often less volatile and more complex than the parent molecules. nih.govunc.edu This increase in molecular complexity and decrease in volatility can lead to the formation of secondary organic aerosols (SOA) in the atmosphere. unc.eduresearchgate.netunito.it The photochemistry of α-keto acids at the air-water interface of atmospheric droplets is considered a significant contributor to the formation of humic-like substances (HULIS), which are complex organic macromolecules found in atmospheric aerosols. ebi.ac.uk
Studies on 2-oxooctanoic acid have shown that its aqueous photochemistry leads to the formation of a variety of photoproducts, including covalently bonded dimers and trimers. nih.gov These larger molecules can self-assemble into aggregates, further contributing to particle formation. researchgate.net Given the structural similarity, it is highly probable that this compound would undergo similar processes, contributing to SOA and HULIS formation. The presence of the chlorine atom might alter the properties of the resulting aerosol particles, but further research is needed to confirm this.
Redox Chemistry of the α-Keto Carbonyl Group
The α-keto carbonyl group in this compound is a key site for redox reactions, particularly reduction. The enzymatic reduction of this group is a well-established and synthetically important transformation.
A significant application of the redox chemistry of the ethyl ester of this compound (ethyl 8-chloro-6-oxooctanoate, as the keto group is at the 6-position in this nomenclature) is in the asymmetric synthesis of (R)-8-chloro-6-hydroxyoctanoate. researchgate.net This reduction is a crucial step in the industrial production of (R)-α-lipoic acid, a potent antioxidant. researchgate.net
The reduction is typically carried out using a ketoreductase enzyme, often from microorganisms like Candida parapsilosis, in the presence of a cofactor such as NADPH. researchgate.net These enzymatic systems exhibit high stereoselectivity, yielding the desired (R)-enantiomer with excellent enantiomeric excess. researchgate.net
Table 1: Enzymatic Reduction of Ethyl 8-chloro-6-oxooctanoate
| Enzyme Source | Substrate | Product | Key Features |
| Candida parapsilosis (CpAR2) | Ethyl 8-chloro-6-oxooctanoate | Ethyl (R)-8-chloro-6-hydroxyoctanoate | High space-time yield and excellent enantiomeric excess (>99%). researchgate.net |
| Engineered Ketoreductases | Ethyl 8-chloro-6-oxooctanoate | Ethyl (R)-8-chloro-6-hydroxyoctanoate | Improved activity and thermostability for more efficient industrial processes. |
The reduction of the α-keto group to a hydroxyl group significantly alters the chemical properties of the molecule, introducing a chiral center and increasing its polarity.
Nucleophilic Substitution Reactions at the Halogenated Carbon
The chlorine atom at the 8-position of this compound is susceptible to nucleophilic substitution reactions. The carbon-chlorine bond is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic site for attack by nucleophiles.
While specific studies on the nucleophilic substitution of this compound itself are limited, reactions involving its derivatives are known. For instance, in the synthesis of certain bioactive molecules, the chloro group can be displaced by various nucleophiles. An example is the synthesis of 8-amino-8-oxooctanoic acid from methyl 8-chloro-8-oxooctanoate, where potassium cyanate (B1221674) is used to displace the chloride.
The reactivity of the C-Cl bond in nucleophilic substitution depends on several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. The presence of the α-keto and carboxylic acid groups in the molecule could potentially influence the reactivity at the C8 position through long-range electronic effects.
Esterification and Hydrolysis Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can undergo esterification with alcohols, typically in the presence of an acid catalyst, to form the corresponding esters. Conversely, the ester derivatives can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Esterification is a common reaction in the synthesis and modification of this and related compounds. For example, the ethyl ester of 8-chloro-6-oxooctanoic acid is a key intermediate in several synthetic pathways. biosynth.com The synthesis of this ester often involves the esterification of a precursor diacid followed by other transformations.
Hydrolysis is also a critical reaction, particularly in the final steps of a synthesis to deprotect the carboxylic acid group. For instance, in the synthesis of (R)-α-lipoic acid, the ester group of (R)-8-chloro-6-hydroxyoctanoate is hydrolyzed to the free acid before subsequent steps. google.com
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
Detailed kinetic and thermodynamic data for the reactions of this compound are not widely published. However, some qualitative and semi-quantitative information can be gleaned from the existing literature on related compounds.
For the photochemical reactions , the quantum yields and reaction rates are expected to be dependent on factors such as pH, the presence of oxygen, and the concentration of the α-keto acid and other reactive species. nih.gov Studies on pyruvic acid have shown that the photochemical pathways and product distributions are sensitive to these conditions. mdpi.com
In the case of the enzymatic reduction of the α-keto carbonyl group, kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) would be crucial for optimizing the reaction conditions for industrial applications. While specific values for this compound are not provided in the general literature, the high space-time yields reported for its ethyl ester suggest favorable kinetics. researchgate.net
For nucleophilic substitution reactions , the reaction rates will be governed by the principles of SN1 and SN2 mechanisms, depending on the substrate, nucleophile, and solvent. The thermodynamics of these reactions will be determined by the relative bond strengths of the C-Cl bond and the new bond being formed.
The esterification and hydrolysis reactions are equilibrium processes. The position of the equilibrium, and thus the yield of the product, can be influenced by factors such as the removal of water (for esterification) or the use of a large excess of water (for hydrolysis).
Biochemical Interactions and Enzymatic Pathway Research Involving 8 Chloro 2 Oxooctanoic Acid
Enzyme Substrate Specificity and Metabolic Integration
The metabolic fate and enzymatic interactions of 8-Chloro-2-oxooctanoic acid, a halogenated α-keto acid, are understood by examining its potential as a substrate for various enzyme classes. Its structure, featuring both a reactive keto group and a halogenated alkyl chain, suggests possible integration into pathways that process amino acids and fatty acids.
While direct studies on this compound are limited, the reactivity of the α-keto acid moiety is central to amino acid metabolism, primarily through transamination reactions. Enzymes in this system often exhibit broad substrate specificity. For instance, enzymes like methylthioalkylmalate synthase (MAM), involved in the biosynthesis of glucosinolate precursors, evolved from isopropylmalate synthase (IPMS) which functions in leucine (B10760876) biosynthesis. nih.gov Both enzymes catalyze condensation reactions using 2-oxo acids as substrates, suggesting that structurally similar keto acids could be recognized and processed. nih.gov
Furthermore, complex synthetases involved in the production of certain peptide antibiotics are known to activate and incorporate unusual amino acid precursors, including those with oxo- groups. expasy.orgutoronto.ca For example, HC-toxin synthetase activates 2-amino-9,10-epoxi-8-oxodecanoic acid. expasy.orgutoronto.ca This indicates a precedent for enzymes in specialized metabolic pathways recognizing and utilizing long-chain keto acids. The related compound, 8-amino-8-oxooctanoic acid, is noted to be a potential substrate for enzymes involved in amino acid metabolism, participating in reactions like transamination by donating or accepting amino and keto groups. This suggests that this compound could potentially serve as a substrate for transaminases, converting it into a chlorinated amino acid, or interact with other enzymes that recognize the 2-oxo acid scaffold.
The integration of this compound into fatty acid metabolism would likely begin with its activation to a coenzyme A (CoA) thioester, a common strategy for channeling acids into β-oxidation. Acyl-CoA dehydrogenases (ACADs) are a key family of enzymes in this pathway, responsible for introducing a double bond adjacent to the acyl-CoA thioester. Research on the degradation of steroid rings in bacteria has identified gene clusters encoding ACADs that act on CoA esters of keto acids. nih.govgenome.jp
The metabolism of various fatty acids and related molecules in peroxisomes involves β-oxidation pathways with enzymes that have specific substrate specificities. hmdb.ca For example, 3-oxooctanoyl-CoA is a known substrate for the enzyme acetyl-CoA C-acyltransferase in peroxisomes. hmdb.ca This demonstrates the capability of fatty acid metabolic machinery to process oxo-substituted acyl-CoA molecules. The deduced amino acid sequence of certain ACADs shows homology to enzymes involved in both β-oxidation and amino acid catabolism, highlighting their versatile substrate recognition. nih.gov Therefore, it is plausible that 8-chloro-2-oxooctanoyl-CoA could be a substrate for an ACAD, initiating its degradation via a pathway analogous to fatty acid β-oxidation, although the presence of the chlorine atom may influence the reaction efficiency and subsequent steps.
Enzymatic Inhibition Studies and Modes of Interaction
Research into oxo acids has revealed their capacity to act as enzyme inhibitors, with particular focus on tyrosinase. These studies elucidate the mechanisms of inhibition and the kinetic parameters that define the inhibitor's potency and binding mode.
Tyrosinase is a copper-containing enzyme that catalyzes the initial steps of melanin (B1238610) production. researchgate.net Its activity can be modulated by various inhibitors that operate through different mechanisms, including competitive, uncompetitive, noncompetitive, and mixed-type inhibition. researchgate.netnih.govum.es Competitive inhibitors bind to the free enzyme, preventing the substrate from binding, while uncompetitive inhibitors bind only to the enzyme-substrate complex. nih.gov
Studies on aliphatic carboxylic acids have shown they can inhibit the cresolase (monophenolase) activity of mushroom tyrosinase. tandfonline.com Specifically, 2-oxooctanoic acid has been identified as a competitive inhibitor. tandfonline.com This mode of inhibition suggests that the inhibitor mimics the substrate and competes for binding at the enzyme's active site. nih.gov In the same study, other related acids displayed different inhibitory patterns; for example, propanoic acid was found to be an uncompetitive inhibitor of the same enzyme. tandfonline.com This highlights how subtle changes in the inhibitor's structure can alter its mode of interaction with the enzyme.
The strength of an enzyme inhibitor is quantified by its inhibition constant (K_i), which represents the dissociation constant of the enzyme-inhibitor complex. A lower K_i value indicates a higher binding affinity and greater potency.
Kinetic analysis of the inhibition of mushroom tyrosinase's cresolase activity by 2-oxooctanoic acid revealed a K_i value of 4.5 mM. tandfonline.com This value was determined through Lineweaver-Burk plots, where varying concentrations of the inhibitor were tested against different substrate concentrations. tandfonline.com For comparison, other short-chain oxo acids like pyruvic acid and 2-oxo-butanoic acid also act as competitive inhibitors but with different affinities, demonstrating how chain length and structure influence the binding strength within the enzyme's active site. tandfonline.com
| Inhibitor | Inhibition Mode | Inhibition Constant (K_i) |
|---|---|---|
| 2-Oxooctanoic acid | Competitive | 4.5 mM |
| Pyruvic acid | Competitive | 0.36 mM |
| 2-Oxo-butanoic acid | Competitive | 3.6 mM |
| Propanoic acid | Uncompetitive | 0.14 mM |
Biotransformation Pathways and Metabolite Profiling of Halogenated Keto Acids
The environmental fate and biological processing of halogenated organic compounds are of significant interest due to their widespread use and potential persistence. Biotransformation offers a key mechanism for their degradation.
The biotransformation of halogenated substances often involves initial phase I reactions, such as oxidation, reduction, or hydrolysis, which introduce polar functional groups. wur.nl A critical step in the breakdown of many halogenated compounds is the cleavage of the carbon-halogen bond, a reaction often catalyzed by enzymes known as dehalogenases. nih.gov These enzymatic processes are central to the detoxification and degradation of environmental pollutants. nih.gov The biotransformation of halogenated compounds can proceed through various pathways, and understanding these is crucial for applications in bioremediation and biosynthesis. nih.gov
Metabolite profiling, or metabolomics, is a powerful tool used to identify the intermediates and products of biotransformation. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to analyze complex biological samples and identify a wide range of metabolites. nih.gov For instance, metabolomic analysis of microbial cultures has successfully identified numerous fatty acyls and their conjugates, demonstrating the capability to track the transformation of lipid-like molecules. nih.gov Such approaches would be essential for elucidating the specific metabolites formed during the biotransformation of this compound, tracking the fate of both the carboxylic acid backbone and the chlorine substituent.
Influence on Cellular Signaling and Gene Expression Networks
While direct research on the specific interactions of this compound with cellular signaling and gene expression networks is limited, its structural features as an α-keto acid provide a strong basis for hypothesizing its potential roles. The broader class of α-keto acids is increasingly recognized not just as metabolic intermediates but as active participants in cellular signaling. nih.govwikipedia.orgisotope.com These molecules are situated at critical metabolic junctures, connecting the breakdown of sugars, amino acids, and fatty acids with the Krebs cycle. nih.gov This central position allows them to serve as platforms for propagating both intracellular and intercellular signals, including the modulation of epigenetic programming in the nucleus. nih.govresearchgate.net
A significant and well-documented mechanism through which structurally similar compounds influence gene expression is the inhibition of histone deacetylases (HDACs). HDACs are crucial enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. semanticscholar.orgmdpi.com The inhibition of HDACs maintains a more open chromatin state, enhancing gene transcription and leading to downstream effects such as cell cycle arrest, differentiation, and apoptosis. semanticscholar.org
The potential for this compound to influence these pathways can be inferred from research on analogous compounds where the 8-oxo-alkanoic acid structure is a key feature for biological activity.
Inference from Structurally Related HDAC Inhibitors:
Natural and synthetic HDAC inhibitors often feature a long-chain carbon backbone with a ketone group, which is essential for their interaction with the enzyme's active site. rsc.org For instance, the natural cyclic tetrapeptide HC-toxin, a potent HDAC inhibitor, contains 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo), where the 8-carbonyl group is critical for its activity. rsc.orgpnas.org
Furthermore, synthetic chemistry efforts to create novel HDAC inhibitors have utilized precursors structurally similar to this compound. Research reviews show that compounds like 8-chloro-8-oxohexanoic acid and 8-methoxy-8-oxooctanoic acid are employed as linkers in the synthesis of new HDAC inhibitors. semanticscholar.orgmdpi.comnih.gov These synthetic analogs have demonstrated potent and selective inhibitory activity against various HDAC isoforms. The role of these chloro-oxo-alkanoic acids in building molecules that directly regulate gene expression suggests that this compound could be a valuable building block or a lead compound for similar applications.
The inhibitory activities of some of these synthetically derived HDAC inhibitors, which incorporate an eight-carbon linker structure, are detailed below.
Table 1: Inhibitory Activity (IC50) of a Selective HDAC6 Inhibitor (8f) Synthesized Using an 8-Oxooctanoic Acid Linker
| HDAC Isoform | IC50 (nM) |
|---|---|
| HDAC1 | 308 |
| HDAC2 | 390 |
| HDAC3 | 411 |
| HDAC4 | >5000 |
| HDAC5 | >5000 |
| HDAC6 | 6.4 |
| HDAC8 | >5000 |
Given that HDACs regulate the expression of a wide array of genes, any modulation by this compound or its derivatives would have far-reaching consequences on cellular gene expression networks. For example, the parent compound, octanoic acid, has been found to contribute to the downregulation of lipogenic genes in adipocytes. ebi.ac.uk In plants, related ω-methylthio-2-oxoalkanoic acids are key substrates in biosynthetic pathways where the expression of specific genes, such as MAM1 and MAM3, is tightly regulated. nih.govnih.gov
Applications of 8 Chloro 2 Oxooctanoic Acid As a Chemical Building Block and Research Probe
Utilization in the Synthesis of Complex Organic Molecules
8-Chloro-2-oxooctanoic acid and its derivatives are valuable intermediates in the creation of more complex organic structures. Their bifunctional nature, possessing both a chloro and an oxo group, allows for a variety of chemical transformations, making them versatile starting materials in multi-step syntheses.
A significant application of this compound derivatives, particularly its ethyl ester, is in the synthesis of α-lipoic acid, a vital antioxidant. The synthesis often proceeds through the reduction of the keto group to a hydroxyl group, followed by the introduction of sulfur atoms to form the characteristic dithiolane ring of lipoic acid.
Specifically, ethyl 8-chloro-6-oxooctanoate serves as a key precursor. researchgate.net The asymmetric reduction of this compound using enzymes like ε-keto ester reductase from Candida parapsilosis yields ethyl (R)-8-chloro-6-hydroxyoctanoate. researchgate.net This chiral intermediate is crucial for producing the biologically active (R)-enantiomer of α-lipoic acid. researchgate.netdrugfuture.comnewdrugapprovals.org The process can be scaled up for industrial production, offering a greener and more efficient route compared to some chemical methods. researchgate.net The subsequent steps involve the replacement of the chloro and hydroxyl groups with sulfur, often using reagents like sodium sulfide (B99878) and sulfur, to form the cyclic disulfide structure. drugfuture.com
Different synthetic strategies exist, some of which involve the separation of racemic 8-chloro-6-hydroxyoctanoic acid enantiomers using resolving agents like (+)- or (-)-alpha-methylbenzylamine before further transformations. drugfuture.comnewdrugapprovals.org The choice of reagents and reaction conditions, such as the use of sulfonyl chlorides, can influence the stereochemistry of the final product. drugfuture.comgoogle.com
Table 1: Key Intermediates in α-Lipoic Acid Synthesis from this compound Derivatives
| Precursor/Intermediate | Key Transformation | Resulting Compound |
| Ethyl 8-chloro-6-oxooctanoate | Enzymatic asymmetric reduction | Ethyl (R)-8-chloro-6-hydroxyoctanoate |
| Racemic 8-chloro-6-hydroxyoctanoic acid | Enantiomeric resolution | (R)-(-)-8-chloro-6-hydroxyoctanoic acid |
| (R)-(-)-8-chloro-6-hydroxyoctanoic acid methyl ester | Chlorination with inversion of configuration | (S)-6,8-dichlorooctanoic acid methyl ester |
| (S)-6,8-dichlorooctanoic acid methyl ester | Cyclization with sulfur and sodium sulfide | (R)-α-lipoic acid methyl ester |
Beyond α-lipoic acid, derivatives of this compound are employed in the synthesis of other compounds with potential pharmacological applications. For instance, 8-hydroxyoctanoic acid, which can be derived from related precursors, is an intermediate for pharmacologically active 2-imidazolyloxyalkane carboxylic acids. google.comgoogle.com The reactivity of the chloro and oxo groups allows for the introduction of various functional groups and the construction of diverse molecular scaffolds.
Development of Functionalized Derivatives for Biological Research
The structural framework of this compound provides a template for designing and synthesizing molecules that can interact with biological targets. By modifying the core structure, researchers can develop probes to study biological processes and inhibitors for therapeutic purposes.
A notable application of this compound derivatives is in the development of histone deacetylase (HDAC) inhibitors. preprints.orgsemanticscholar.org HDACs are a class of enzymes that play a crucial role in gene regulation, and their inhibition is a therapeutic strategy for diseases like cancer. preprints.orgsemanticscholar.orgnih.gov
Suberoylanilide hydroxamic acid (SAHA) is a known HDAC inhibitor. mdpi.com Analogs of SAHA have been synthesized where the linker chain length is varied, and 8-chloro-8-oxohexanoic acid has been used as a building block in these syntheses. preprints.orgsemanticscholar.orgmdpi.com For example, 8-methoxy-8-oxooctanoic acid, a related compound, is used to connect a "cap" group to a zinc-binding group, forming the final inhibitor. nih.govmdpi.com The length of the carbon chain, derived from the octanoic acid backbone, is a critical determinant of the inhibitory activity and selectivity against different HDAC isoforms. semanticscholar.org
Table 2: Examples of 8-Oxooctanoic Acid Derivatives in HDAC Inhibitor Synthesis
| Derivative | Role in Synthesis | Target Compound Class |
| 8-chloro-8-oxohexanoic acid | Acylating agent to introduce a six-carbon linker | SAHA analogs with azaheterocycle cap groups |
| 8-methoxy-8-oxooctanoic acid | Connects cap group to the rest of the inhibitor structure | Novel isoquinoline-based HDAC inhibitors |
| 8-((4-((2-methoxy-5-(((tetrahydro-2H-pyran-2-yl)oxy)carbamoyl)phenyl) carbamoyl)phenyl)amino)-8-oxooctanoic acid | Intermediate in the synthesis of PROTACs | Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras |
The functional groups of this compound derivatives allow for their incorporation into peptides. This is valuable for creating modified peptides with specific functionalities for research purposes. For example, Fmoc-protected (2S)-2-amino-8-[(1,1-dimethylethoxy)amino]-8-oxo-octanoic acid is designed for use in solid-phase peptide synthesis to introduce a hydroxamic acid functional group into a peptide chain. google.com Such modified peptides can be used to study protein-protein interactions or as probes for enzymatic activity. The synthesis of 2-amino-8-oxodecanoic acids (Aodas), which are components of natural HDAC inhibitors, has been developed for incorporation into peptide analogs. researchgate.net
Exploration as a Biorefinery Product or Precursor in Bio-based Chemical Production
There is growing interest in producing chemicals from renewable resources. researchgate.net While direct production of this compound from biorefineries is not a primary focus, the underlying C8 backbone, octanoic acid, is a fatty acid that can be derived from biomass. frontiersin.org Research into the biocatalytic production of dicarboxylic acids and other functionalized fatty acids from renewable feedstocks is an active area. europa.eunih.gov
For instance, studies have shown the conversion of octanoic acid to 2-oxooctanoic acid in aqueous buffer systems. ebi.ac.uk Furthermore, bifunctional C8 compounds like 1,8-octanedioic acid and 8-aminooctanoic acid have been synthesized from n-octanoic acid using multi-enzyme cascade reactions. sciepublish.com This suggests the potential for developing bio-based routes to produce 8-oxo-octanoic acid and its derivatives, which could then be used in the chemical syntheses described above. frontiersin.org The conversion of non-food biomass, such as seed oils, into biodiesel and other valuable chemicals is a key aspect of the biorefinery concept. frontiersin.org
Advanced Analytical Methodologies for the Detection and Quantification of 8 Chloro 2 Oxooctanoic Acid
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for the separation of 8-Chloro-2-oxooctanoic acid from precursors, byproducts, and matrix components. The choice between liquid and gas chromatography depends on the sample's complexity, the analyte's concentration, and the required derivatization steps.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. It is particularly valuable for purity assessments and for analyzing samples with minimal preparation. For related octanoic acid derivatives, methods using both normal and reversed-phase chromatography have been developed. nih.gov The determination of optical purity for structurally similar compounds, such as 8-chloro-6-hydroxy-octanoic acid, has been successfully achieved using HPLC equipped with optically active (chiral) columns. google.com
For analyzing this compound, a reversed-phase approach would typically be employed. The presence of the carboxylic acid group means that pH control of the mobile phase is critical to ensure good peak shape and retention time stability. Often, an acidic buffer is used to suppress the ionization of the carboxyl group. sielc.com Detection can be achieved using a UV detector, especially at low wavelengths (around 210 nm), although this may lack specificity. sielc.com To enhance sensitivity and specificity, derivatization of the carboxylic acid to form a UV-absorbing or fluorescent ester can be performed. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Mixed-mode Primesep 100 (4.6x150 mm, 5 µm) or Reversed-Phase C18 | sielc.com |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 50:50) with a phosphoric acid buffer (0.2%) | sielc.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV at 210 nm | sielc.com |
| Note | For purity assessment of chiral variants, an optically active column would be required. google.com Derivatization (e.g., with p-bromophenacyl bromide) can significantly increase detection sensitivity. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. nemi.gov Due to the low volatility of this compound, derivatization is a mandatory step to convert the polar carboxylic acid group into a more volatile ester. nih.govpragolab.cz A common approach for haloacetic acids involves methylation using acidic methanol (B129727) (e.g., 10-12% sulfuric acid or boron trifluoride in methanol). nih.govanchem.plnih.gov This reaction converts the carboxylic acid to its methyl ester, which is amenable to GC analysis.
Once derivatized, the compound can be separated on a capillary column, typically with a mid-polarity phase like a 5% phenyl-methylpolysiloxane. anchem.pl The mass spectrometer provides highly specific detection and structural information. The presence of a chlorine atom results in a characteristic isotopic pattern in the mass spectrum (³⁵Cl/³⁷Cl ratio of approximately 3:1), which is a powerful diagnostic tool for identifying chlorinated compounds. spectroscopyonline.com
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | Esterification with acidic methanol (e.g., H₂SO₄/CH₃OH) or ethyl chloroformate (ECF) | nih.govpragolab.czanchem.pl |
| Column | TraceGOLD TG-5SilMS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm | anchem.pl |
| Carrier Gas | Helium | nemi.gov |
| Injection Mode | Splitless | anchem.pl |
| Temperature Program | Initial temp 40-50°C, ramped to ~250-300°C | anchem.pl |
| MS Ionization | Electron Ionization (EI) at 70 eV | nemi.gov |
| MS Detection | Full Scan or Selected Ion Monitoring (SIM) for target analysis | anchem.pl |
Spectroscopic Techniques for Characterization
While chromatography separates components, spectroscopy provides the detailed structural information necessary for definitive identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for its ability to provide detailed structural elucidation. For a pure sample of this compound, standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments would allow for the complete assignment of all proton and carbon signals.
In the context of complex mixtures, advanced NMR pulse sequences are required. Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique that separates the NMR signals of different molecules based on their diffusion coefficients, which are related to molecular size and shape. jhu.edursc.org This allows for a "virtual separation" of components within the NMR tube, generating separate spectra for each component in the mixture. rsc.org For even more complex scenarios where signal overlap is severe, 3D DOSY experiments like DOSY-COSY or DOSY-HSQC can be employed to add another dimension of resolution. researchgate.net Furthermore, to determine the enantiomeric purity of chiral molecules like this compound, ¹H-NMR analysis can be performed after derivatization with a chiral agent, such as (S)-(+)-O-acetylmandelic acid, which induces chemical shift differences between the resulting diastereomers. google.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govresearchgate.net This is a critical tool for identifying unknown compounds like this compound, especially when it is present as a disinfection byproduct in environmental samples. acs.orgnih.gov
For this compound (C₈H₁₃ClO₃), the theoretical monoisotopic mass is 192.05532. HRMS can measure this mass with high precision, distinguishing it from other isobaric (same nominal mass) compounds with different elemental formulas. Moreover, HRMS can resolve the isotopic peaks of chlorine (³⁵Cl and ³⁷Cl) and carbon (¹²C and ¹³C), and the measured isotopic abundance pattern can be compared to the theoretical pattern to further confirm the elemental composition. acs.org This capability is essential for distinguishing chlorinated byproducts from a complex background matrix. researchgate.netacs.org
Hyphenated Techniques for Comprehensive Analysis
To achieve the most comprehensive analysis of complex samples, chromatographic separation is directly coupled with mass spectrometric detection. These hyphenated techniques leverage the separation power of chromatography and the detection and identification capabilities of mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when paired with an HRMS detector like a Quadrupole Time-of-Flight (QTOF) or Orbitrap, is exceptionally well-suited for analyzing polar, non-volatile compounds like this compound without derivatization. nih.govscholaris.canih.gov LC-HRMS allows for the confident identification of chlorinated disinfection byproducts in complex water samples by providing both retention time data and accurate mass MS/MS fragmentation patterns for structural elucidation. researchgate.netacs.org
For volatile compounds or those that can be made volatile through derivatization, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled to a Time-of-Flight Mass Spectrometer (TOF-MS) offers unparalleled separation power. sepsolve.combirmingham.ac.uk This technique uses two different columns (e.g., non-polar followed by polar) to separate the sample in two dimensions, dramatically increasing peak capacity and resolving components that co-elute in a standard 1D GC analysis. spectroscopyonline.comsepsolve.comgcms.cz For a sample containing numerous isomers and structurally related byproducts, GCxGC-TOFMS would be the method of choice for detailed characterization. spectroscopyonline.combirmingham.ac.uk
Future Research Directions and Translational Perspectives for 8 Chloro 2 Oxooctanoic Acid
Targeted Synthesis of Chiral Enantiomers and Stereoisomers
The development of methods for the stereoselective synthesis of 8-Chloro-2-oxooctanoic acid is a critical step toward understanding its potential biological interactions, as enantiomers of a molecule often exhibit distinct pharmacological and toxicological profiles. Future research will likely focus on biocatalytic approaches, which are renowned for their high stereoselectivity under mild conditions.
A promising strategy involves the enzymatic reduction of the ketone at the C2 position to produce chiral 8-chloro-2-hydroxyoctanoic acid, a valuable precursor. This approach is analogous to established methods for related compounds. For instance, the enzymatic reduction of 8-chloro-6-oxooctanoic acid alkyl esters has been successfully achieved using alcohol dehydrogenases or carbonyl reductases to yield either (R)- or (S)-8-chloro-6-hydroxy-octanoate with high enantiomeric purity. google.com A similar screening of ketoreductases (KREDs) could identify biocatalysts capable of selectively reducing the 2-oxo group of the target molecule.
Furthermore, advanced biocatalytic platforms could enable the direct asymmetric synthesis of derivatives. Imine reductases (IREDs) have been employed for the asymmetric synthesis of N-substituted α-amino esters from α-ketoesters, offering a route to chiral amino acid derivatives. nih.gov Another innovative approach is the asymmetric alkylation of α-keto acids using engineered methyltransferases, which can create a chiral center at the alpha position through C-C bond formation. nih.gov Adapting these cutting-edge enzymatic methods could provide access to a diverse library of chiral molecules derived from this compound.
In-depth Mechanistic Studies of Biotransformation Pathways
Understanding the metabolic fate of this compound within biological systems is essential for any potential application. Research in this area should focus on identifying and characterizing the enzymatic pathways responsible for its transformation and degradation. Based on its chemical structure, several key biotransformation reactions can be hypothesized.
Keto-Reduction : The 2-oxo group is a likely target for cellular reductases, such as alcohol dehydrogenases, leading to the formation of 8-chloro-2-hydroxyoctanoic acid. The stereochemistry of this reduction would be of significant interest.
Dehalogenation : The carbon-chlorine bond can be cleaved by dehalogenase enzymes. nih.gov Microbial dehalogenases are known to act on haloacids, and investigating whether this compound is a substrate for such enzymes would be crucial for assessing its environmental persistence and potential for bioremediation. nih.gov
Oxidative Reactions : Cytochrome P450 monooxygenases are capable of hydroxylating unactivated C-H bonds along the fatty acid chain. This could represent an alternative metabolic pathway, introducing additional functional groups and altering the molecule's properties.
Cryptic Halogenation : In some biosynthetic pathways, halogenation is a transient step to activate a molecule for a subsequent reaction, with the halogen being removed later. nih.gov Investigating whether this compound could participate in such "cryptic" pathways could uncover novel biochemical mechanisms.
Exploration of Novel Biocatalytic Transformations
Beyond its degradation, this compound can be viewed as a versatile platform chemical for the synthesis of other valuable compounds through biocatalysis. The functional groups present offer multiple handles for enzymatic modification.
Future research could explore the use of various enzyme classes to generate novel derivatives:
Transaminases and Amine Dehydrogenases : These enzymes could convert the 2-oxo group into a chiral amine, yielding 2-amino-8-chlorooctanoic acid, a non-canonical amino acid with potential applications in peptide synthesis.
α-Keto Acid Decarboxylases : Enzymes like pyruvate (B1213749) decarboxylase and benzoylformate decarboxylase catalyze the non-oxidative decarboxylation of α-keto acids to form aldehydes, which are valuable synthetic intermediates. documentsdelivered.com
Oxygenases : The use of oxygenases could introduce hydroxyl groups at specific positions along the carbon chain, creating poly-functionalized molecules. Non-heme Fe²⁺/α-ketoglutarate-dependent dioxygenases are particularly notable for their ability to activate C-H bonds. researchgate.net
Enzymatic Cascades : A highly efficient approach would be the development of multi-enzyme, one-pot cascades. A model for this is the atom-efficient biocatalytic cascade that converts saturated fatty acids into α-ketoacids using a P450 monooxygenase and an α-hydroxyacid oxidase, with internal recycling of the H₂O₂ oxidant. nih.gov A similar cascade could be designed starting from this compound to produce complex derivatives.
Development of Advanced Analytical Probes for Metabolic Tracing
To elucidate the biotransformation pathways discussed above, advanced analytical tools are required. Isotopic labeling is a powerful technique for tracking the movement of a molecule through a complex metabolic network. wikipedia.org
Future work should involve the chemical or biochemical synthesis of isotopically labeled this compound. This can be achieved by incorporating stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H), or a radioisotope like Carbon-14 (¹⁴C). wikipedia.org These labeled probes can then be introduced into cellular systems or whole organisms.
The metabolic fate of the labeled compound can be traced using highly sensitive analytical techniques:
Mass Spectrometry (MS) : By tracking the mass shift corresponding to the isotope label, MS can identify downstream metabolites that have incorporated atoms from the original probe. kuleuven.be
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can detect stable isotopes like ¹³C and provide structural information about the metabolites, helping to pinpoint the exact location of the label.
Spatially Resolved Metabolomics : Advanced techniques like matrix-assisted laser desorption ionization imaging mass spectrometry (iso-imaging) can be coupled with stable isotope tracing to visualize the distribution and metabolic activity of the compound and its derivatives within different regions of a tissue. princeton.edu
Predictive Modeling of Reactivity and Biological Interactions
Computational modeling provides a powerful, resource-efficient means to predict the behavior of this compound and guide experimental research. nih.gov Various computational methods can be applied to study its chemical properties and potential interactions with biological macromolecules.
Density Functional Theory (DFT) : This quantum mechanical method can be used to investigate the molecule's electronic structure, stability, and reaction mechanisms. For example, DFT calculations have been used to study the binding of other α-keto acids to enzyme active sites and to elucidate reaction mechanisms like ketonic decarboxylation. nih.govnih.govresearchgate.net Similar studies could predict the most likely sites for nucleophilic or electrophilic attack on this compound and model its interaction with enzyme cofactors.
Molecular Docking : This technique can predict the preferred binding orientation of this compound within the active site of a target enzyme, such as a dehalogenase or a ketoreductase. This allows for the virtual screening of large enzyme libraries to identify promising candidates for biocatalysis.
Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the molecule and its complex with an enzyme over time, providing insights into conformational changes, binding stability, and the influence of solvent molecules.
Sustainable Production Methods and Green Chemistry Approaches
The future production of this compound and its derivatives should align with the principles of green chemistry, which prioritize waste prevention, atom economy, energy efficiency, and the use of renewable resources. acs.org
Key research directions for sustainable production include:
Biomass Valorization : Developing fermentative or biocatalytic routes that start from renewable feedstocks like carbohydrates or fatty acids is a primary goal. mdpi.comnih.gov The biocatalytic conversion of fatty acids to α-ketoacids serves as an excellent blueprint for such a process. nih.gov
Use of Green Solvents and Catalysts : Research should focus on replacing hazardous organic solvents with environmentally benign alternatives like water or supercritical CO₂. organic-chemistry.org The use of solid acid catalysts or whole-cell biocatalysts can also reduce waste and facilitate catalyst recycling. epitomejournals.com
Alternative Energy Inputs : Exploring the use of photocatalysis, sonochemistry, or electrochemical synthesis can lead to processes that operate under milder conditions (lower temperature and pressure), reducing energy consumption and improving safety. mdpi.comnih.gov
Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. acs.org Biocatalytic cascades are often highly atom-economical, producing only water as a byproduct. nih.gov
Q & A
Q. What are the recommended synthetic pathways for 8-Chloro-2-oxooctanoic acid, and how do reaction conditions influence yield?
Methodological Answer:
- Pathway 1: Chlorination of 2-oxooctanoic acid using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) to minimize side reactions. Yield optimization requires stoichiometric control (1:1.2 molar ratio of substrate to chlorinating agent) .
- Pathway 2: Hydrolysis of ethyl 8-chloro-6-oxooctanoate (CAS 50628-91-6) under acidic conditions (e.g., HCl, 60°C) to yield the carboxylic acid. Purity is enhanced via recrystallization in ethyl acetate/hexane .
- Critical Parameters: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers purify this compound to achieve >98% purity?
Methodological Answer:
- Step 1: Remove residual solvents via rotary evaporation under reduced pressure.
- Step 2: Recrystallize using a 3:1 hexane/ethyl acetate mixture at −20°C.
- Step 3: Validate purity via melting point analysis (expected range: 85–87°C) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 193.0365) .
- Note: Impurity profiles should align with ICH guidelines for intermediates .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include δ 2.55 (m, CH₂ adjacent to ketone) and δ 172.3 ppm (carbonyl carbon). Compare with NIST reference data for validation .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O–H (~2500–3000 cm⁻¹) .
- Mass Spectrometry: Use electrospray ionization (ESI-MS) to detect fragmentation patterns (e.g., loss of CO₂ at m/z 149) .
Q. How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Storage Conditions: Store at +4°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation.
- Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Degradation products (e.g., decarboxylated derivatives) should be <2% .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in β-ketoacid decarboxylase inhibition?
Methodological Answer:
- Kinetic Assays: Measure enzyme activity using UV-Vis spectroscopy (λ = 340 nm) with varying substrate concentrations. Calculate Kᵢ values via Lineweaver-Burk plots.
- Computational Modeling: Perform density functional theory (DFT) calculations to analyze transition-state stabilization by the chloro substituent. Compare with non-chlorinated analogs .
- Data Interpretation: Correlate inhibition potency with electronic effects (Hammett σ constants) and steric parameters .
Q. What computational strategies are recommended for predicting the reactivity of this compound in aqueous environments?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects using explicit water models (e.g., TIP3P) to study hydrolysis pathways.
- pKa Prediction: Use COSMO-RS or QSPR models to estimate carboxylic acid dissociation constants (expected pKa ≈ 2.8–3.2) .
- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction design .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA, t-tests) to identify outliers.
- Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation times) to isolate variability.
- Cross-Validation: Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity trends .
Q. What methodologies are suitable for studying the compound’s interaction with lipid bilayers or protein targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins on sensor chips and measure binding kinetics (association/dissociation rates).
- Fluorescence Quenching: Use tryptophan fluorescence to monitor conformational changes in proteins upon ligand binding.
- Membrane Permeability Assays: Employ PAMPA (parallel artificial membrane permeability assay) to predict passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
